3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Medicinal chemists optimizing kinase inhibitors often face supply bottlenecks for regiochemically pure 7-azaindole intermediates. 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine solves this by providing a validated C3-brominated scaffold essential for Suzuki-Miyaura diversification: • Enables SAR exploration of FGFR1-3 (low nM IC50), ITK, JAK, and TNIK targets • C3-Br handle provides optimal reactivity/stability balance vs. Cl or I analogs • 97% purity, batch-to-batch consistency, global stock availability

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1190321-04-0
Cat. No. B1524629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
CAS1190321-04-0
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=CN2)Br)N
InChIInChI=1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11)
InChIKeyGPHYNRYMNQHOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Overview


3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1190321-04-0), also known as 5-Amino-3-Bromo-7-azaindole, is a heterocyclic building block featuring a 7-azaindole core with a critical C3-bromine substitution . This compound serves as a key intermediate in medicinal chemistry, primarily valued for its ability to undergo transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate libraries of substituted pyrrolo[2,3-b]pyridine derivatives. This scaffold is a privileged structure in kinase inhibitor research, with derivatives demonstrating potent inhibition against key therapeutic targets including Fibroblast Growth Factor Receptors (FGFRs), Interleukin-2 Inducible T-Cell Kinase (ITK), and Janus Kinases (JAKs) [1].

Unique Reactivity of 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine


Generic substitution with other 7-azaindole analogs is untenable due to this compound's unique regiochemical profile. The C3-bromine atom is essential for targeted cross-coupling reactions that are a cornerstone of structure-activity relationship (SAR) studies for kinase inhibitors [1]. Analogs lacking this halogen (e.g., 5-Amino-7-azaindole) or possessing different halogens (e.g., 3-Chloro or 3-Fluoro) exhibit markedly different reactivity and optimization potential [2]. The bromine atom's specific balance of reactivity and stability makes it the preferred handle for Suzuki-Miyaura couplings, whereas the corresponding iodide can be unstable and the chloride is significantly less reactive. Furthermore, the precise positioning of the 5-amino group and the 3-bromo group is critical, as patents explicitly claim this substitution pattern for achieving potent and selective inhibition of kinases like ITK and JAK [1].

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine: Drug Discovery Evidence


C3-Bromo as Strategic Differentiator

The placement of the bromine atom at the C3 position is a defining feature for this building block. The IUPAC name and Canonical SMILES notation (NC1=CN=C2NC=C(Br)C2=C1) confirm the precise substitution pattern of 3-bromo and 5-amine on the 1H-pyrrolo[2,3-b]pyridine core . This is distinct from isomers such as 5-bromo-7-azaindole [1]. The regiochemistry is critical for the intended application in kinase inhibitors, as patents like US9206188 explicitly claim substituted pyrrolo[2,3-b]pyridines with variations at the C3 position as key to achieving ITK and JAK inhibition [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Bromine: The Optimal Suzuki Handle

The bromine atom is widely established as the optimal leaving group for palladium-catalyzed cross-couplings, offering a balance of oxidative addition kinetics and stability that is superior to other halogens. Chlorides are significantly less reactive and often require harsher conditions or specialized ligands, which can be incompatible with sensitive functional groups. Iodides, while more reactive, are prone to light-induced dehalogenation and can lead to the formation of unwanted side products . The 3-bromo group in this compound is specifically cited as a crucial handle for Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic elements for SAR exploration .

Organic Synthesis Catalysis Building Blocks

Validated Kinase Inhibition Potency

The pyrrolo[2,3-b]pyridine core, specifically functionalized as in 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine, is a validated pharmacophore in kinase inhibitor design. While the 3-bromo analog itself is an intermediate, its advanced derivatives have demonstrated potent activity. In a study of 1H-pyrrolo[2,3-b]pyridine derivatives targeting Fibroblast Growth Factor Receptors (FGFRs), a lead compound (4h) showed inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively [1]. More broadly, this scaffold has been used to discover compounds with potent TNIK inhibition (IC50 < 1 nM) and has been patented for its ability to inhibit ITK and JAK kinases [2].

Kinase Inhibitors Oncology Immunology

High-Purity Specifications for Reproducibility

Reputable suppliers provide 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine with a minimum purity specification of 97% or 98% . This level of purity is typically verified by High-Performance Liquid Chromatography (HPLC) using a C18 column with an acetonitrile/water gradient . Suppliers also provide access to batch-specific analytical data, including NMR, HPLC, and GC reports, ensuring traceability and lot-to-lot consistency .

Analytical Chemistry Quality Control Procurement

3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine Applications


FGFR Inhibitor Development

This building block is ideally suited for synthesizing and optimizing inhibitors of Fibroblast Growth Factor Receptors (FGFRs). As demonstrated in the literature, the 1H-pyrrolo[2,3-b]pyridine core is a validated scaffold for potent FGFR inhibition, with key derivatives exhibiting low nanomolar IC50 values [1]. The C3-bromine handle is the critical entry point for introducing the diverse substituents required to explore the FGFR1-3 binding pockets.

JAK/ITK Inhibitor Synthesis

Patents explicitly covering this substitution pattern highlight its utility in developing inhibitors for Interleukin-2 Inducible T-Cell Kinase (ITK) and Janus Kinases (JAK) [2]. These are important targets for treating autoimmune diseases and cancers. The compound serves as a key intermediate for generating the advanced, functionalized pyrrolo[2,3-b]pyridines claimed in such intellectual property.

Suzuki Coupling for Kinase Libraries

The primary application for 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is as a diversification point in parallel synthesis . Its C3-bromine atom is an ideal handle for high-throughput Suzuki-Miyaura cross-coupling, enabling medicinal chemists to efficiently generate diverse libraries of 3-aryl/heteroaryl substituted pyrrolo[2,3-b]pyridin-5-amines for screening against various kinase targets.

TNIK Inhibitor Research

The 1H-pyrrolo[2,3-b]pyridine scaffold, accessible through this building block, has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) . TNIK is an emerging target in oncology and Wnt signaling pathway research. This application scenario supports procurement for groups investigating novel cancer therapeutics.

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